molecular formula C8H10N2O3S B8568337 2-amino-N-(methylsulfonyl)benzamide

2-amino-N-(methylsulfonyl)benzamide

Cat. No.: B8568337
M. Wt: 214.24 g/mol
InChI Key: SHQLDMYDWWQOTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(methylsulfonyl)benzamide is a chemical compound of interest in scientific research and development. It features a benzamide core structure substituted with an amino group and a methylsulfonyl moiety on the nitrogen, a combination seen in compounds with potential applications in medicinal chemistry and drug discovery . Similar sulfonamide-substituted benzamides are often investigated as key intermediates or building blocks for the synthesis of more complex molecules . The presence of both hydrogen bond donor and acceptor groups on the molecule can enhance its ability to interact with biological targets, such as enzymes, making it a valuable candidate for structure-activity relationship (SAR) studies . Researchers may utilize this compound in the exploration of new pharmaceutical or agrochemical agents, particularly in the development of molecules designed for enzyme inhibition or receptor modulation . As with all fine chemicals, proper handling and storage are essential. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

2-amino-N-methylsulfonylbenzamide

InChI

InChI=1S/C8H10N2O3S/c1-14(12,13)10-8(11)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3,(H,10,11)

InChI Key

SHQLDMYDWWQOTE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC(=O)C1=CC=CC=C1N

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 2-amino-N-(methylsulfonyl)benzamide with structurally analogous benzamide derivatives in terms of synthesis, physicochemical properties, and biological activity.

Structural and Physicochemical Properties
Compound Name Substituent (R) Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR, MS)
2-Amino-N-(4-fluorophenyl)benzamide 4-Fluorophenyl 230.24 Not reported 62–97% 1H-NMR: δ 7.68–6.80 (aromatic); MS: m/z 230.24
2-Amino-N-(3′-cyanophenyl)benzamide (21b) 3-Cyanophenyl 237.26 158–160 82% IR: 3340 (NH), 2220 (CN); 1H-NMR: δ 8.10–6.90
2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide Methylsulfonyl, chloro, iodo 523.47 Not reported Not reported Crystal structure: Dihedral angle 52.13°; N–H⋯O hydrogen bonds
2-[Methyl(methylsulfonyl)amino]-N-(2-naphthyl)benzamide Methylsulfonylamino, naphthyl 354.42 Not reported Not reported CAS: 640714-05-2; Molecular formula: C19H18N2O3S

Key Observations :

  • The methylsulfonyl group enhances hydrogen-bonding capacity (e.g., N–H⋯O interactions in ) and may improve metabolic stability compared to halogen or alkoxy substituents .
  • Halogenated derivatives (e.g., 4-fluorophenyl, 4-bromophenyl) exhibit high yields (62–97%) and distinct melting points, influenced by substituent polarity and crystal packing .

Comparison :

Key Observations :

  • Methylsulfonyl derivatives (e.g., vismodegib) demonstrate high affinity for biological targets like SMO due to sulfonyl-oxygen interactions .

Preparation Methods

Reaction Mechanism and Conditions

The direct amidation approach involves activating 2-aminobenzoic acid (1) with a coupling agent to facilitate bond formation with methylsulfonamide (2). Modern peptide-coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or TBTU (Tetramethylfluoroformamidinium Hexafluorophosphate) are employed to enhance reaction efficiency. For example, activation of 2-aminobenzoic acid with HATU and DIPEA (Diisopropylethylamine) generates a reactive acyloxyphosphonium intermediate, which undergoes nucleophilic attack by the sulfonamide nitrogen.

The reaction is typically conducted in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) at 0–25°C for 12–24 hours. Post-reaction, the product is isolated via aqueous workup, often yielding 65–75% of 2-amino-N-(methylsulfonyl)benzamide (3) after recrystallization.

Advantages and Limitations

This method benefits from straightforward execution and compatibility with moisture-sensitive reagents. However, the nucleophilicity of methylsulfonamide is lower than conventional amines, necessitating excess reagent (1.5–2.0 equivalents) to drive the reaction to completion. Side products, such as unreacted starting material or over-sulfonylated derivatives, may require chromatographic purification.

Sulfonylation of Preformed Benzamide Derivatives

Two-Step Synthesis via 2-Aminobenzamide

An alternative route involves synthesizing 2-aminobenzamide (4) as an intermediate, followed by selective sulfonylation of the amide nitrogen. The intermediate is prepared by treating 2-aminobenzoic acid with thionyl chloride to form the acid chloride, which is subsequently reacted with aqueous ammonia.

The sulfonylation step employs methanesulfonyl chloride (MsCl) in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the amide nitrogen attacks the electrophilic sulfur center of MsCl. To prevent competing reactions at the aromatic amino group, temporary protection using acetyl or tert-butoxycarbonyl (Boc) groups is often necessary. Deprotection under acidic or basic conditions yields the final product.

Yield and Practical Considerations

This method typically achieves 60–70% overall yield across both steps. While the protection-deprotection sequence ensures regioselectivity, it introduces additional complexity and reduces atom economy. Furthermore, stoichiometric amounts of base generate inorganic byproducts, complicating waste management.

One-Pot Synthesis via Intermediate Formation

Triphosgene-Mediated Cyclization

A one-pot strategy inspired by benzoxazine-dione chemistry involves cyclizing 2-aminobenzoic acid with bis(trichloromethyl) carbonate (triphosgene) to form 2H-3,1-benzoxazine-2,4(1H)-dione (5). This intermediate reacts with methylsulfonamide in a ring-opening aminolysis step, directly yielding this compound without isolating intermediates.

Reaction conditions include refluxing in tetrahydrofuran (THF) or acetonitrile for 6–8 hours. The use of triphosgene, a safer alternative to phosgene gas, enhances reaction safety while maintaining high reactivity. The final product is isolated via filtration or extraction, with reported yields of 80–85%.

Scalability and Environmental Impact

This method excels in scalability and reduced solvent consumption, aligning with green chemistry principles. However, handling triphosgene requires stringent safety protocols, and residual solvent in the product may necessitate additional purification steps.

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for each method:

Method Steps Yield (%) Purity (%) Reaction Time (h) Cost Index
Direct Amidation165–7590–9512–24Moderate
Sulfonylation2–360–7085–9024–36High
One-Pot Synthesis180–8592–976–8Low

Key Observations :

  • The one-pot method offers superior yield and efficiency but requires specialized equipment for triphosgene handling.

  • Direct amidation is preferable for small-scale synthesis due to its simplicity, albeit with moderate yields.

  • Sulfonylation routes are less favored industrially due to multi-step complexity and lower atom economy .

Q & A

Q. Q1. What are the recommended synthetic methodologies for preparing 2-amino-N-(methylsulfonyl)benzamide and its derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Coupling of 2-aminobenzoic acid with methylsulfonamide using activating agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
  • Key Validation: Monitor reaction progress using TLC and confirm purity via HPLC (>98%) and NMR (e.g., characteristic singlet for methylsulfonyl protons at δ 3.2–3.4 ppm) .

Q. Q2. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to analyze bond lengths, angles, and hydrogen-bonding networks .
  • Spectroscopy: Use 1^1H/13^13C NMR to confirm substitution patterns and FT-IR to identify sulfonamide N–H stretches (~3300 cm1^{-1}) and S=O vibrations (~1150–1300 cm1^{-1}) .
  • Mass Spectrometry: Validate molecular weight via ESI-MS, observing the [M+H]+^+ ion .

Advanced Research Questions

Q. Q3. How can the biological activity of this compound be systematically evaluated?

Methodological Answer:

  • In Vitro Assays:
    • Antimicrobial Activity: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays (96-well plates, 24–48 h incubation) .
    • Anticancer Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Mechanistic Studies: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like DNA gyrase or tubulin .

Q. Q4. What computational approaches are suitable for modeling the reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G(d,p) level to calculate electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO) .
  • Molecular Dynamics (MD): Simulate solvation effects in water or lipid bilayers (GROMACS/AMBER) to study membrane permeability .
  • ADMET Prediction: Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. Q5. How should researchers address data discrepancies in crystallographic studies of methylsulfonyl benzamides?

Methodological Answer:

  • Data Validation: Cross-check refinement results (Rfree_{\text{free}} < 0.05) using SHELXL and PHENIX. Inspect electron density maps for missing/disordered atoms .
  • Twinned Data: Apply twin refinement protocols in SHELXL for non-merohedral twinning (e.g., BASF parameter adjustment) .
  • Comparative Analysis: Compare bond metrics with similar sulfonamides (e.g., C–S bond: ~1.76 Å; S=O bond: ~1.43 Å) .

Q. Q6. What strategies can optimize structure-activity relationships (SAR) for methylsulfonyl benzamide derivatives?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with halogens (Cl, Br), methoxy, or nitro groups at the benzamide para position to modulate electron-withdrawing/donating effects .
  • Activity Clustering: Use PCA (Principal Component Analysis) on bioassay data to group compounds by potency (e.g., IC50_{50} < 10 µM for anticancer activity) .
  • Data Table Example:
DerivativeSubstituentIC50_{50} (µM)LogP
A -NO2_28.22.1
B -OCH3_323.51.8
C -Cl12.72.4

Source: Adapted from SAR studies on benzothiazole analogs .

Q. Q7. How can solubility challenges of this compound be addressed in formulation studies?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility .
  • Salt Formation: React with HCl or sodium bicarbonate to generate water-soluble salts .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size < 200 nm, PDI < 0.2) via emulsion-solvent evaporation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.